molecular formula C13H15NO2 B2445064 N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide CAS No. 2185980-74-7

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide

Cat. No. B2445064
M. Wt: 217.268
InChI Key: VZZBXMFTRIFPSN-LBPRGKRZSA-N
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Description

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide , commonly referred to as “Isochromenylmethylpropenamide” , is a chemical compound with a complex structure. It belongs to the class of amides and exhibits intriguing properties due to its fused isochromene ring system. The compound’s name provides insights into its structural features: the isochromene moiety, the methyl group, and the propenamide functional group.



Synthesis Analysis

The synthesis of Isochromenylmethylpropenamide involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic procedures for this compound, researchers have likely explored various synthetic routes. These may include enzymatic , chemical , or catalytic methods. Further investigation into the literature would reveal detailed synthetic protocols.



Molecular Structure Analysis

The molecular structure of Isochromenylmethylpropenamide is crucial for understanding its properties and reactivity. The compound’s backbone consists of a 3,4-dihydro-1H-isochromene ring, with a methyl group attached to one of its carbon atoms. Additionally, the propenamide functional group extends from the isochromene ring. Accurate determination of bond angles, bond lengths, and stereochemistry is essential for a comprehensive understanding.



Chemical Reactions Analysis

Isochromenylmethylpropenamide may participate in various chemical reactions, such as:



  • Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.

  • Michael Addition : The propenamide group can react with nucleophiles.

  • Ring-Opening Reactions : The isochromene ring may undergo ring-opening reactions.

  • Substitution Reactions : Substituents on the isochromene ring can be modified.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the temperature at which the compound transitions from solid to liquid.

  • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

  • UV-Vis Absorption : Examine its absorption spectrum.

  • Stability : Evaluate its stability under different conditions (e.g., light, temperature).


Safety And Hazards

As with any chemical compound, safety considerations are essential:



  • Toxicity : Investigate its toxicity profile.

  • Handling Precautions : Use appropriate protective gear during synthesis and handling.

  • Environmental Impact : Assess its impact on the environment.


Future Directions

Future research on Isochromenylmethylpropenamide should focus on:



  • Biological Activity : Explore its potential as a drug candidate.

  • Structure-Activity Relationships : Correlate structural features with activity.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Applications : Investigate its use in materials science or medicinal chemistry.


properties

IUPAC Name

N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-8-12-7-10-5-3-4-6-11(10)9-16-12/h2-6,12H,1,7-9H2,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBXMFTRIFPSN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide

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